

# Application Note: 1H NMR Analysis of L-methionyl-L-histidine

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Compound of Interest					
Compound Name:	H-Met-His-OH				
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Audience: Researchers, scientists, and drug development professionals.

Introduction L-methionyl-L-histidine is a dipeptide composed of the essential amino acids L-methionine and L-histidine. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of peptides.[1][2] This document provides a detailed protocol for the preparation and 1H NMR analysis of L-methionyl-L-histidine, including expected chemical shift and coupling constant data.

Biological Significance The constituent amino acid, L-histidine, is essential and possesses unique physiological roles owing to its imidazole side chain. It is involved in proton buffering, metal ion chelation, and scavenging reactive oxygen species.[3][4] Histidine is also the precursor to histamine, a key mediator in allergic reactions and immune responses.[5] These functions make peptides containing histidine, such as L-methionyl-L-histidine, of significant interest in biochemical and pharmaceutical research.

## Experimental Protocols

## I. Materials and Equipment

- L-methionyl-L-histidine sample
- Deuterium oxide (D<sub>2</sub>O, 99.9%)
- Internal standard: 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP)



- 5 mm NMR tubes
- Pasteur pipettes and glass wool
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

#### **II. Sample Preparation Protocol**

The quality of the sample significantly impacts the quality of the resulting NMR spectrum.

- Weighing the Sample: Weigh approximately 5-10 mg of L-methionyl-L-histidine directly into a clean, dry vial. For peptide samples, concentrations of 1-5 mM are often suitable.
- Solvent Addition: Add 0.6 mL of D<sub>2</sub>O to the vial. D<sub>2</sub>O is used as the solvent to avoid a large, interfering solvent signal from water's protons. Add a small quantity of the internal standard (DSS or TSP) for chemical shift referencing (final concentration ~0.5 mM).
- Dissolution: Gently vortex the vial to fully dissolve the peptide.
- Filtration: To remove any particulate matter which can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.
  - Place a small, tight plug of glass wool into a Pasteur pipette.
  - Carefully filter the sample solution through the glass wool directly into a clean 5 mm NMR tube.
- Final Volume: Ensure the final sample height in the NMR tube is sufficient to cover the NMR coil (typically around 4-5 cm).
- Labeling: Clearly label the NMR tube with the sample identity and concentration.

#### **III. NMR Data Acquisition Protocol**



- Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate (e.g., 298 K or 25 °C).
- Locking and Shimming: Lock the spectrometer on the deuterium signal from the D<sub>2</sub>O solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
- 1D <sup>1</sup>H NMR Acquisition:
  - Experiment: Standard 1D <sup>1</sup>H pulse-acquire experiment.
  - Solvent Suppression: Apply a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
  - Acquisition Parameters:
    - Spectral Width: ~12 ppm
    - Acquisition Time: ~2-3 seconds
    - Relaxation Delay (D1): 1-2 seconds
    - Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
- Data Processing:
  - Apply a Fourier transform to the Free Induction Decay (FID).
  - Phase the resulting spectrum manually.
  - Perform baseline correction.
  - Calibrate the chemical shift axis by setting the DSS signal to 0.00 ppm.
- (Optional) 2D NMR Experiments: For unambiguous assignment of all proton signals, acquire
   2D NMR spectra such as:
  - COSY (Correlation Spectroscopy): Identifies scalar (through-bond) couplings between protons, typically over 2-3 bonds.



 TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying all protons belonging to a single amino acid residue.

### Data Presentation: Expected <sup>1</sup>H NMR Data

The following table summarizes the expected  ${}^{1}H$  NMR chemical shifts ( $\delta$ ) and coupling constants (J) for L-methionyl-L-histidine in D ${}^{2}O$ . Chemical shifts are pH-dependent, especially for the histidine imidazole protons. The values provided are typical for a near-neutral pD.

Structure of L-methionyl-L-histidine with Proton Labeling:



Assignment	Proton Label	Expected Chemical Shift (δ, ppm)	Multiplicity	Expected Coupling Constant (J, Hz)
Methionine Residue				
α-СН	Ηα(Μ)	~4.2 - 4.4	dd	J(Hα,Hβ) ≈ 5-8 Hz, J(Hα,NH) ≈ 7-9 Hz
β-CH <sub>2</sub>	Нβ(М)	~2.0 - 2.2	m	-
y-CH <sub>2</sub>	Ну(М)	~2.5 - 2.7	t	J(Hy,Hβ) ≈ 7.5 Hz
S-CH₃	S-CH₃(M)	~2.1	S	-
Histidine Residue				
α-СН	Ηα(Η)	~4.5 - 4.7	dd	J(Hα,Hβ) ≈ 5-8 Hz, J(Hα,NH) ≈ 7-9 Hz
β-CH <sub>2</sub>	Нβ(Н)	~3.1 - 3.3	m	-
Imidazole C2-H	Ηδ2(Η)	~7.7 - 8.5	S	-
Imidazole C4-H	Ηε1(Η)	~7.0 - 7.2	S	-
Peptide Bond				
Amide NH (His)	NH(H)	~8.0 - 8.5	d	J(NH,Hα) ≈ 7-9 Hz

Note: Amide (NH) and amine (NH $_3$ <sup>+</sup>) protons will exchange with deuterium in D $_2$ O and may not be visible. Spectra recorded in H $_2$ O/D $_2$ O mixtures are required to observe these signals.

#### **Visualizations**



### **Experimental Workflow Diagram**

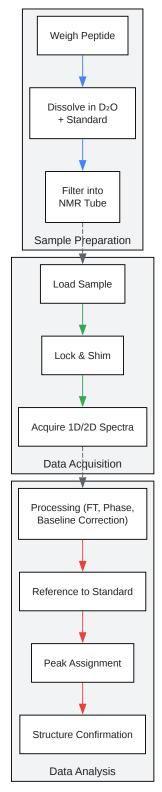


Figure 1. General workflow for NMR analysis of peptides.

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Caption: Figure 1. General workflow for NMR analysis of peptides.

#### **Biological Roles of L-Histidine**

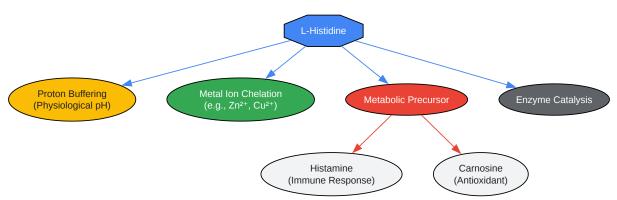


Figure 2. Key biological roles of the L-histidine residue.

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Caption: Figure 2. Key biological roles of the L-histidine residue.

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